7-Chloro-3-ethyl-3-methyl-2,3-dihydro-1H-indole

Catalog No.
S13734757
CAS No.
M.F
C11H14ClN
M. Wt
195.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Chloro-3-ethyl-3-methyl-2,3-dihydro-1H-indole

Product Name

7-Chloro-3-ethyl-3-methyl-2,3-dihydro-1H-indole

IUPAC Name

7-chloro-3-ethyl-3-methyl-1,2-dihydroindole

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

InChI

InChI=1S/C11H14ClN/c1-3-11(2)7-13-10-8(11)5-4-6-9(10)12/h4-6,13H,3,7H2,1-2H3

InChI Key

BAVMDDFJPCZWAH-UHFFFAOYSA-N

Canonical SMILES

CCC1(CNC2=C1C=CC=C2Cl)C

7-Chloro-3-ethyl-3-methyl-2,3-dihydro-1H-indole is a nitrogen-containing heterocyclic compound belonging to the indole family. It features a chloro substituent at the seventh position and ethyl and methyl groups at the third position of the indole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and unique structural properties.

Typical of indole derivatives:

  • Oxidation: The compound can be oxidized to form corresponding oxides or indole derivatives.
  • Reduction: Reduction reactions may yield more saturated derivatives, enhancing its pharmacological profile.
  • Electrophilic Substitution: Due to the electron-rich nature of the indole ring, electrophilic substitution reactions are common. Halogenation, for instance, can be achieved using halogens like chlorine or bromine under controlled conditions.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Research indicates that compounds similar to 7-chloro-3-ethyl-3-methyl-2,3-dihydro-1H-indole exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. These activities are often attributed to their ability to interact with various biological targets such as enzymes and receptors. For example, some indole derivatives have been shown to inhibit specific enzymes involved in cancer pathways, suggesting potential therapeutic applications.

Several synthetic routes have been developed for producing 7-chloro-3-ethyl-3-methyl-2,3-dihydro-1H-indole:

  • Fischer Indole Synthesis: This method involves the cyclization of phenylhydrazine with suitable carbonyl compounds under acidic conditions.
  • Catalytic Reactions: Utilizing palladium or other catalysts can enhance yields and selectivity during synthesis.
  • Continuous Flow Synthesis: In an industrial context, continuous flow methods may be employed to optimize yield and purity.

These methods enable the efficient production of this compound while allowing for modifications that can enhance its biological activity.

7-Chloro-3-ethyl-3-methyl-2,3-dihydro-1H-indole has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting cancer or infectious diseases.
  • Agriculture: Compounds with similar structures have been explored for their potential use as agrochemicals due to their antimicrobial properties.

Interaction studies involving 7-chloro-3-ethyl-3-methyl-2,3-dihydro-1H-indole often focus on its binding affinity to specific receptors or enzymes. For instance, computational docking studies can provide insights into how this compound interacts with targets like protein kinases or G-protein coupled receptors. Such studies help elucidate its mechanism of action and guide further modifications to enhance efficacy.

Several compounds share structural similarities with 7-chloro-3-ethyl-3-methyl-2,3-dihydro-1H-indole. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
3-EthylindoleLacks chlorine substituentDifferent reactivity profile
7-FluoroindoleContains fluorine instead of chlorineEnhanced lipophilicity
5-ChloroindoleChlorine at position fiveDifferent biological activity profile
4-MethylindoleMethyl group at position fourVaries in terms of solubility and biological activity
7-Chloro-2,3-dihydroindoleLacks ethyl and methyl groupsMay exhibit different pharmacological properties

The presence of both chloro and alkyl substituents in 7-chloro-3-ethyl-3-methyl-2,3-dihydro-1H-indole contributes to its unique chemical reactivity and biological activity compared to these similar compounds.

XLogP3

3.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

195.0814771 g/mol

Monoisotopic Mass

195.0814771 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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